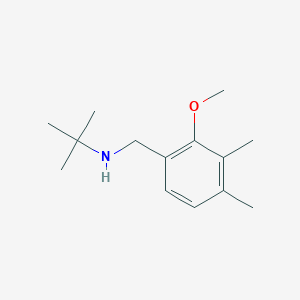

N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine

Description

N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine is a tertiary amine characterized by a 2-methoxy-3,4-dimethylbenzyl group attached to a 2-methylpropan-2-amine (tert-butylamine) moiety. The compound’s structure combines a substituted benzyl ring with a bulky tert-butyl group, which may influence its physicochemical properties, metabolic stability, and biological activity.

Properties

Molecular Formula |

C14H23NO |

|---|---|

Molecular Weight |

221.34 g/mol |

IUPAC Name |

N-[(2-methoxy-3,4-dimethylphenyl)methyl]-2-methylpropan-2-amine |

InChI |

InChI=1S/C14H23NO/c1-10-7-8-12(9-15-14(3,4)5)13(16-6)11(10)2/h7-8,15H,9H2,1-6H3 |

InChI Key |

YQCSPEYLXJHXEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)CNC(C)(C)C)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine typically involves the alkylation of 2-methylpropan-2-amine with 2-methoxy-3,4-dimethylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amine group can be reduced to form a secondary or primary amine.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine is structurally related to several biologically active compounds. Its derivatives may exhibit pharmacological properties similar to known drugs, particularly in the realm of antidepressants and psychoactive substances. The compound's amine functionality can facilitate interactions with neurotransmitter systems, potentially leading to the development of novel therapeutic agents for mood disorders and cognitive enhancement.

Case Study: Antidepressant Activity

Research indicates that similar compounds with dimethylamine groups have demonstrated efficacy as antidepressants. For instance, the structural analogs have been studied for their ability to inhibit the reuptake of serotonin and norepinephrine, suggesting that this compound could be a candidate for further investigation in this area .

Organic Synthesis

Intermediate for Chemical Reactions

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for synthesizing complex organic molecules.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can replace halides or other leaving groups in synthetic pathways. |

| Coupling Reactions | Useful in forming carbon-carbon bonds in the synthesis of larger molecules. |

Case Study: Synthesis of Dyes

this compound can be utilized in the production of azo dyes and other colorants. The compound's amine group can react with diazonium salts to form azo compounds, which are widely used in textiles and other industries .

Agrochemicals

Pesticide Development

The compound's structural features may also lend themselves to applications in agrochemicals, particularly as a precursor for developing new pesticides or herbicides. The amine functionality is crucial for biological activity against pests.

Case Study: Herbicide Efficacy

Preliminary studies on related compounds have shown promise as herbicides, indicating that derivatives of this compound could be explored for their potential to inhibit weed growth while being selective towards crops .

Mechanism of Action

The mechanism of action of N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzyl ring can influence the compound’s binding affinity and selectivity. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

N-(2-Methoxybenzyl)-2-methylpropan-2-amine

- Structure : Lacks the 3,4-dimethyl substituents on the benzyl ring.

N-(3-Methoxybenzyl)-2-methylpropan-2-amine

- Synthesis : Prepared via reaction of benzyl alcohol derivatives with tert-butylamine .

- Physicochemical Properties : Boiling point 254°C, density 0.951 g/cm³, refractive index 1.498 .

- Comparison : The positional isomerism of the methoxy group may affect electronic distribution and hydrogen-bonding capacity, influencing solubility and bioactivity.

N-[(3,4-Dimethoxyphenyl)methyl]propan-2-amine

- Structure : 3,4-Dimethoxybenzyl group instead of 2-methoxy-3,4-dimethylbenzyl.

- Applications : Intermediate in pharmaceutical synthesis (CAS 101825-11-0) .

Functional Group Variations

Nitrone Derivatives (e.g., N-(2-(4-aryl-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxides)

- Structure : Tert-butyl nitrone moiety with triazole-linked aryl groups.

- Biological Activity : Demonstrated potent antioxidant effects, including lipid peroxidation inhibition (up to 100%) and hydroxyl radical scavenging (~100%). Compound 9f (4-fluoro-3-methylphenyl substituent) showed balanced antioxidant and lipoxygenase (LOX) inhibitory activity (IC₅₀ = 27 µM) .

- Comparison : The nitrone functional group introduces radical-trapping capabilities absent in the target amine, highlighting the tert-butyl group’s role in stabilizing reactive intermediates .

Phenethylamine Analogs (e.g., N-(3-Methoxyphenethyl)-2-methylpropan-2-amine)

- Structure : Phenethyl backbone with tert-butylamine and 3-methoxy substituent.

- Synthesis : Produced via photochemical decarboxylation of N-acyloxyphthalimides .

Physicochemical and Pharmacokinetic Profiles

Biological Activity

N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine, also known by its CAS number 1427026-93-4, is a compound that has garnered attention in the field of pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Chemical Formula : C14H23NO

- Molecular Weight : 221.34 g/mol

- CAS Number : 1427026-93-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its psychoactive properties and potential therapeutic applications.

Psychoactive Properties

Recent studies have classified this compound as a new psychoactive substance (NPS). The use of NPS has been linked to unpredictable toxicity and health risks, making it a subject of clinical and toxicological research. A retrospective analysis of clinical samples indicated that NPS, including this compound, were detected in a notable percentage of patients undergoing treatment for substance use disorders .

While specific mechanisms for this compound are still under investigation, compounds within this class often interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This interaction may explain some psychoactive effects observed in clinical settings.

Case Studies

- Clinical Sample Analysis : In a study involving 14,367 clinical oral fluid samples from psychiatric and addiction care clinics, several NPS were identified. Among these, compounds similar to this compound showed significant occurrences in polydrug users, highlighting the need for further investigation into their effects and safety profiles .

- Toxicological Evaluation : A study conducted on the toxicity of various NPS revealed that compounds like this compound could lead to adverse effects related to their psychoactive properties. The retrospective identification of these substances emphasized the importance of monitoring their use in clinical settings .

Research Findings

A summary of relevant findings regarding the biological activity of this compound is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.